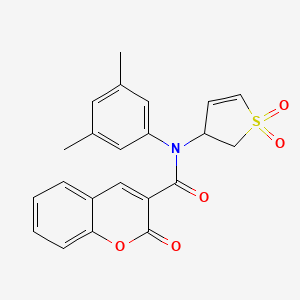
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-CPP, is a nitric oxide (NO) scavenging agent and a potent inhibitor of nitric oxide synthase (NOS). It is a yellow-brown crystalline compound with a melting point of 115-117°C and a molecular weight of 282.7 g/mol. 4-CPP has been widely studied in the scientific community due to its potential applications in the fields of medicinal chemistry, drug design, and biochemistry.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of related pyrazolone derivatives involves multi-step chemical reactions that yield compounds with significant structural diversity. These compounds are often characterized using advanced techniques such as single-crystal X-ray diffraction, which provides detailed information about their molecular structure. For example, research on the synthesis and structural characterization of isostructural compounds with similar chemical frameworks has led to the development of materials that are analyzed for their crystallographic properties, showing the compounds' planarity and molecular conformations (Kariuki, Abdel-Wahab, El‐Hiti, 2021).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations are pivotal in understanding the interaction of pyrazolone derivatives with biological targets and their electronic properties. Studies employing density functional theory (DFT) and other computational methods reveal insights into the compounds' molecular structure, vibrational spectra, and potential energy distribution. These studies often aim to predict the biological activity of these compounds based on molecular docking results, providing a theoretical foundation for further experimental investigation (Viji, Balachandran, Babiyana, Narayana, Vinutha V. Saliyan, 2020).
Spectroscopic Analysis and Biological Activity
Spectroscopic techniques such as FT-IR and NMR are commonly used to analyze the structure of pyrazolone derivatives. These studies often extend to exploring the biological activities of the compounds, such as their antimicrobial and anticancer properties. The research demonstrates the compounds' potential as bioactive molecules, highlighting their significance in the development of new therapeutic agents (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, Van Alsenoy, 2019).
Electrochemical Studies
Electrochemical studies on pyrazolone derivatives, including their Cu(II) complexes, shed light on the compounds' electrochemical properties and potential applications in various fields. These studies often involve characterizing the complexes using various spectroscopic and analytical techniques to determine their structural and electronic properties (Nakum, Jadeja, 2018).
特性
IUPAC Name |
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-5-7-11(8-6-10)19-15(20)13(9-18-19)12-3-1-2-4-14(12)17/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXDMFPVCSZJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)
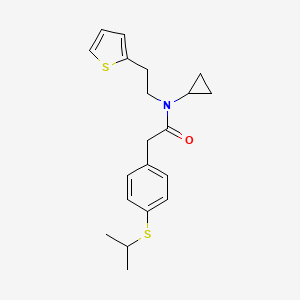
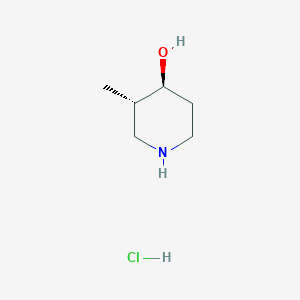
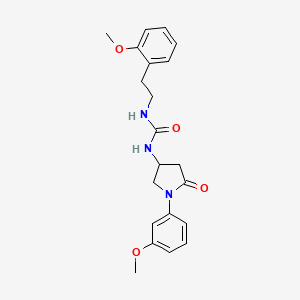

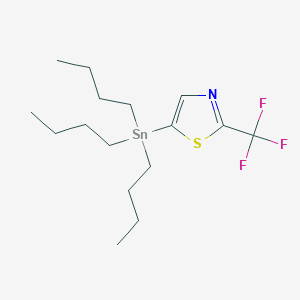
![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)
